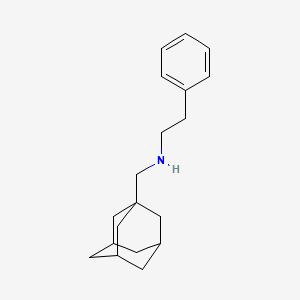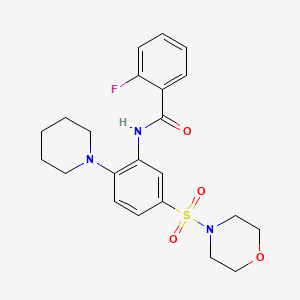
2-(4-fluorophenoxy)-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N,2-dimethylpropanamide, also known as F-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. F-2 is a member of the amide family and is commonly used as a building block in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N,2-dimethylpropanamide is not yet fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, as well as a decrease in bacterial growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain, as well as improve mobility in arthritic animals. Additionally, this compound has been found to have antimicrobial properties, making it effective against a number of different types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenoxy)-N,2-dimethylpropanamide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Researchers must take care to handle this compound properly and use appropriate safety measures to avoid any potential health hazards.
Orientations Futures
There are a number of potential future directions for research on 2-(4-fluorophenoxy)-N,2-dimethylpropanamide. One area of interest is in the development of new drugs for the treatment of inflammatory and infectious diseases. Additionally, this compound may have potential applications in the field of agriculture as a natural pesticide. Further research is needed to fully understand the potential applications of this compound in these and other fields.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, as well as antimicrobial properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in these and other fields.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N,2-dimethylpropanamide involves the reaction of 4-fluoroanisole with 2-dimethylaminoethyl chloride in the presence of sodium hydride. The product is then purified through column chromatography to obtain this compound in its pure form. This method has been widely used in the production of this compound and has been proven to be effective in yielding high-quality product.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N,2-dimethylpropanamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,10(14)13-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWCDYKMZKFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)










